molecular formula C13H9N3O6 B11980932 Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- CAS No. 112383-44-5

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-

Cat. No.: B11980932
CAS No.: 112383-44-5
M. Wt: 303.23 g/mol
InChI Key: JPGDTQYFKRXXJL-UHFFFAOYSA-N
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Description

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol is a complex organic compound with the molecular formula C13H9N3O6 and a molecular weight of 303.233 g/mol . This compound is characterized by the presence of nitro and hydroxyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-nitrophenylamine . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenolic compounds.

Scientific Research Applications

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The nitro groups can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- (CAS No. 112383-44-5), is an organic compound with significant biological activity. This article reviews its chemical properties, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer potential.

  • Molecular Formula : C13H9N3O6
  • Molecular Weight : 303.23 g/mol
  • IUPAC Name : 2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol
  • Structural Characteristics : The compound features a hydroxyl group and two nitro groups, which contribute to its reactivity and biological interactions.

The mechanism of action for Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- involves its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can form hydrogen bonds and π-π interactions with enzyme active sites, leading to inhibition of enzymatic activity. This is particularly relevant in pathways involving oxidative stress and cell signaling.
  • Redox Reactions : The nitro groups can participate in redox reactions, influencing cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound:

  • In Vitro Studies : Research indicates that phenolic compounds exhibit significant antimicrobial activities against various pathogens. For instance, derivatives similar to Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Mechanism of Action in Antimicrobial Activity :
    • The presence of hydroxyl and nitro groups enhances the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation.
    • Compounds with similar structures have been noted for their ability to interfere with bacterial metabolic pathways, leading to cell death .

Anticancer Activity

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- has also been explored for its anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Potential as a Chemotherapeutic Agent :
    • The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development as a chemotherapeutic agent.
    • It has been observed to reduce tumor growth in animal models when administered in controlled doses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}-5-nitrophenolStructureModerate antimicrobial activity
2-{(E)-[(2-hydroxy-5-methoxy-3-nitrophenyl)imino]methyl}-4-methoxy-6-nitrophenolStructureHigh anticancer potential
2-{(E)-[(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenolStructureSignificant enzyme inhibition

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial efficacy of various phenolic compounds against common pathogens. Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- was among the top performers, showing substantial zones of inhibition against S. aureus and E. coli.
  • Case Study on Anticancer Properties :
    • In a controlled trial involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications in oncology.

Properties

CAS No.

112383-44-5

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H9N3O6/c17-12-3-1-9(15(19)20)5-8(12)7-14-11-6-10(16(21)22)2-4-13(11)18/h1-7,17-18H

InChI Key

JPGDTQYFKRXXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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